3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS 195457-74-0) is a rigid, highly fluorinated biaryl building block characterized by a terminal carboxylic acid and a meta-bis(trifluoromethyl)phenyl moiety [1]. With an estimated LogP of 5.09, it is significantly more lipophilic than standard biphenylcarboxylic acids . In procurement contexts, this compound is primarily sourced as a late-stage intermediate for pharmaceutical synthesis, a highly hydrophobic ligand for coordination chemistry, and a precursor for specialty materials. Its commercial value lies in its ability to simultaneously introduce extreme steric bulk, high metabolic resistance, and strong electron-withdrawing properties into a target scaffold without requiring complex late-stage fluorination [1].
Substituting this compound with unfluorinated biphenyl-4-carboxylic acid or mono-fluorinated analogs fundamentally alters the physicochemical and reactive profile of the final product. Unfluorinated biaryls are highly susceptible to cytochrome P450-mediated oxidative metabolism at the 3', 4', and 5' positions, rendering them suboptimal for pharmacokinetic optimization [1]. Furthermore, the absence of the dual trifluoromethyl groups reduces the steric shielding and hydrophobicity required for specialized pore environments or catalyst stabilization. Mono-CF3 analogs fail to provide the symmetrical steric bulk and the additive electron-withdrawing effect necessary to fully deactivate the distal aromatic ring against electrophilic attack during harsh downstream synthetic steps [2].
The incorporation of two trifluoromethyl groups at the meta positions of the distal phenyl ring dramatically alters the partitioning behavior of the biphenyl scaffold. The target compound exhibits a calculated LogP of approximately 5.09, compared to a baseline of ~3.1 for unfluorinated biphenyl-4-carboxylic acid . This nearly 2.0 log unit increase in lipophilicity is a critical differentiator for formulation and drug design, directly impacting passive membrane permeability and hydrophobic target binding [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
| Target Compound Data | LogP ≈ 5.09 |
| Comparator Or Baseline | Biphenyl-4-carboxylic acid (LogP ≈ 3.1) |
| Quantified Difference | ~2.0 log unit increase in lipophilicity |
| Conditions | Standard predictive aqueous-lipid partitioning models |
A 2-log increase in lipophilicity dramatically enhances passive membrane permeability, making this compound the preferred choice for developing highly hydrophobic or CNS-penetrant candidates.
The 3',5'-bis(trifluoromethyl) motif exerts a profound electron-withdrawing effect on the aromatic system. Each CF3 group contributes a Hammett meta-substituent constant (σm) of +0.43, yielding a combined inductive effect of +0.86 [1]. This strongly deactivates the distal ring compared to unfluorinated biphenyl (σm = 0). Consequently, the target compound is highly resistant to electrophilic aromatic substitution and CYP450-mediated oxidation at the otherwise vulnerable 3', 4', and 5' positions [2].
| Evidence Dimension | Aromatic ring electron density (Hammett σm effect) |
| Target Compound Data | Combined σm ≈ +0.86 |
| Comparator Or Baseline | Unfluorinated biphenyl (σm = 0) |
| Quantified Difference | +0.86 increase in electron-withdrawing parameter, leading to significant ring deactivation |
| Conditions | Electrophilic aromatic substitution and oxidative metabolism models |
Procuring the bis-CF3 variant ensures the distal aromatic ring is metabolically inert and withstands aggressive electrophilic conditions during downstream multi-step synthesis.
In materials science and coordination chemistry, the physical volume of the ligand dictates the microenvironment. A single CF3 group has a van der Waals volume of approximately 42.6 ų [1]. By utilizing the 3',5'-bis(trifluoromethyl) substitution, the target compound provides a symmetrical, highly hydrophobic steric footprint of >85 ų on the distal ring, far exceeding the bulk of a mono-CF3 analog or an unfluorinated biphenyl [2]. This symmetrical bulk is critical for shielding metal centers or creating hydrophobic pockets in porous materials.
| Evidence Dimension | Distal ring substituent van der Waals volume |
| Target Compound Data | >85 ų (two CF3 groups) |
| Comparator Or Baseline | Mono-CF3 analog (~42.6 ų) or unfluorinated biphenyl (H atom ≈ 5.8 ų) |
| Quantified Difference | Over 40 ų increase in steric bulk compared to mono-substitution |
| Conditions | Ligand coordination sphere or internal pore environment modeling |
The symmetrical, massive steric bulk of the bis-CF3 motif is essential for creating highly hydrophobic microenvironments that protect catalysts from water-induced degradation.
Due to its extreme lipophilicity (LogP ~5.09) and metabolic stability, this compound is the preferred building block for synthesizing amide or ester-linked drug candidates where blocking distal ring metabolism (CYP450 oxidation) is a primary pharmacokinetic design goal [1].
The symmetrical steric bulk (>85 ų van der Waals volume) and strong electron-withdrawing nature of the bis-CF3 groups make this an ideal precursor for sterically demanding, electron-deficient ligands. It effectively shields metal centers from unwanted aqueous coordination and tunes their redox potentials [2].
In materials science, this compound serves as a highly effective capping ligand or structural modifier. The dual CF3 groups introduce extreme hydrophobicity into MOF pores, which is critical for enhancing moisture stability and improving selective gas or hydrocarbon adsorption [1].